

Introduction: The Structural and Functional Significance of N-Aryl Carbamates

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Compound of Interest

Compound Name: *Butyl N-phenylcarbamate*

CAS No.: 1538-74-5

Cat. No.: B072417

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Butyl N-phenylcarbamate and its derivatives belong to the N-aryl carbamate class of compounds, which are integral to numerous fields, from medicinal chemistry to polymer science.[1][2] Structurally, they are esters of carbamic acid (NH_2COOH) featuring a butyl group attached to the oxygen and a phenyl group on the nitrogen. This arrangement confers a unique combination of chemical stability and reactivity, making them valuable as protecting groups in organic synthesis, bioisosteres for amide bonds in peptidomimetics, and precursors to polyurethanes.[1][2][3]

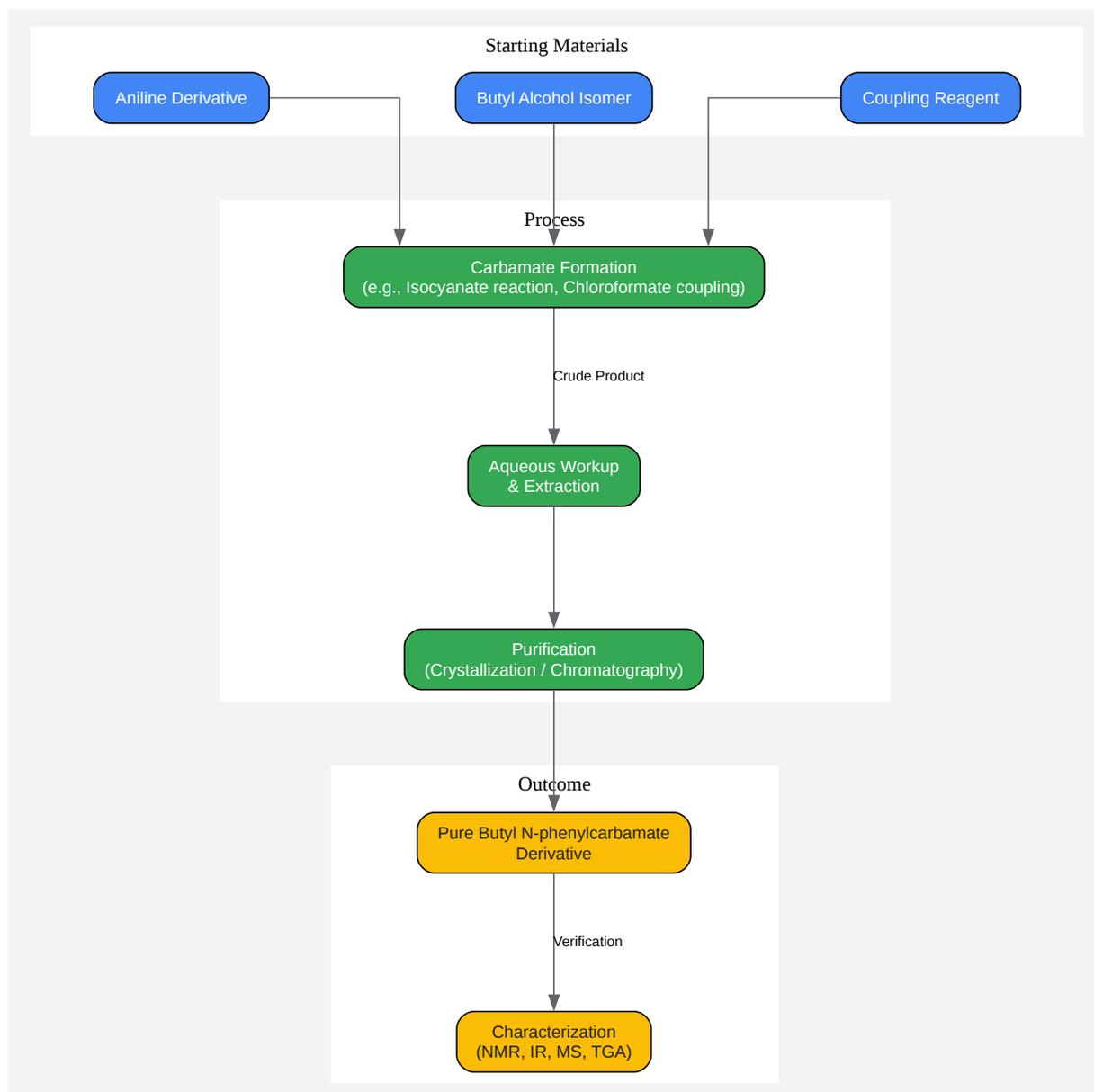
The properties and performance of these derivatives are highly dependent on the substitution pattern on the phenyl ring and the isomeric structure of the butyl group (e.g., n-butyl, sec-butyl, tert-butyl). Understanding how to synthesize and characterize these molecules is therefore of paramount importance for researchers aiming to tailor their properties for specific applications, such as designing novel anti-inflammatory agents or developing advanced polymer materials. [4]

This guide provides a comprehensive comparison of the key characterization techniques for **Butyl N-phenylcarbamate** derivatives. It combines theoretical principles with practical, field-proven experimental protocols, offering a robust framework for analysis. We will explore common synthetic routes and delve into spectroscopic and thermal analysis, presenting comparative data to illustrate the influence of molecular structure on physicochemical properties.

Comparative Synthesis Strategies

The formation of the carbamate linkage is a cornerstone of organic synthesis. The choice of method depends on factors like starting material availability, desired scale, and tolerance of other functional groups.^[5] Here, we compare three common routes.

Diagram of a Generalized Synthetic Workflow



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Caption: Generalized workflow for the synthesis and analysis of **Butyl N-phenylcarbamate** derivatives.

Table 1: Comparison of Synthetic Routes to N-Aryl Carbamates

Method	Reactants	Typical Conditions	Advantages	Disadvantages	Reference
Isocyanate Addition	Phenyl Isocyanate + Butyl Alcohol	Room temperature or gentle heating, often catalyst-free.	High yield, clean reaction, atom economical.	Isocyanates are toxic and moisture-sensitive.[6]	[6]
Chloroformate Coupling	Phenyl Chloroformate + Butylamine	Base (e.g., triethylamine) in an inert solvent (e.g., ethyl acetate), 20-25°C.	Readily available starting materials.	Produces HCl byproduct requiring a base to neutralize; chloroformates are hazardous.	[2]
Palladium-Catalyzed Carbonylation	Aryl Halide/Triflate + NaOCN + Butyl Alcohol	Pd catalyst (e.g., Pd ₂ (dba) ₃), ligand, base, toluene, 90-120°C.	Broad substrate scope, avoids handling isocyanates directly.	Requires expensive catalyst and ligands; may require inert atmosphere.	[7][8]

Scientist's Note: The isocyanate addition method is often preferred for its simplicity and efficiency when the corresponding isocyanate is commercially available and stable. For more complex or novel derivatives where the isocyanate is not accessible, palladium-catalyzed methods offer superior flexibility and substrate scope, allowing for the construction of the carbamate from a wider range of aryl precursors.[7][8]

Spectroscopic Characterization: A Comparative Overview

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized derivatives. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For **Butyl N-phenylcarbamate** derivatives, both ^1H and ^{13}C NMR provide key diagnostic signals.

Expertise in Action: The chemical shift of the N-H proton is highly informative. It typically appears as a broad singlet and its position is sensitive to solvent and concentration due to hydrogen bonding. In substituted derivatives, the electronic nature of the substituent on the phenyl ring will predictably shift the aromatic proton signals. Electron-donating groups (e.g., $-\text{OCH}_3$) will shift them upfield (lower ppm), while electron-withdrawing groups (e.g., $-\text{NO}_2$) will shift them downfield (higher ppm).

Table 2: Predicted ^1H and ^{13}C NMR Data for n-**Butyl N-phenylcarbamate**[9][10]

Technique	Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity / Notes
¹ H NMR	Aromatic (ortho-H)	~7.35	Doublet or Multiplet
	Aromatic (meta-H)	~7.25	Triplet or Multiplet
	Aromatic (para-H)	~7.05	Triplet or Multiplet
	N-H	~6.5 - 7.0	Broad Singlet
	O-CH ₂	~4.10	Triplet
	O-CH ₂ -CH ₂	~1.65	Multiplet
	CH ₂ -CH ₃	~1.40	Multiplet
	CH ₃	~0.95	Triplet
	¹³ C NMR	C=O (Carbamate)	~154
Aromatic (C-N)		~138	
Aromatic (ortho/meta-C)		~129	
Aromatic (para-C)		~123	
Aromatic (ortho-C)		~118	
O-CH ₂		~65	
O-CH ₂ -CH ₂		~31	
CH ₂ -CH ₃		~19	
CH ₃		~14	

Predicted data is based on n-Butyl N-phenylcarbamate in CDCl₃, referenced to TMS at δ 0.00 ppm.

Actual values will vary with substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in a molecule. For carbamates, the most important absorptions are the N-H and C=O stretching vibrations.

Trustworthiness of Data: The position of the carbonyl (C=O) stretch is a reliable indicator of the electronic environment. In a typical **Butyl N-phenylcarbamate**, it appears around 1700-1730 cm^{-1} . This is slightly lower than in a simple ester due to resonance donation from the nitrogen atom. For a compound containing both a carbamate and a urea linkage, two distinct C=O peaks would be observed, with the urea carbonyl typically appearing at a lower wavenumber (e.g., $\sim 1635 \text{ cm}^{-1}$) due to greater resonance.[1]

Table 3: Key IR Absorption Bands for N-Phenylcarbamates

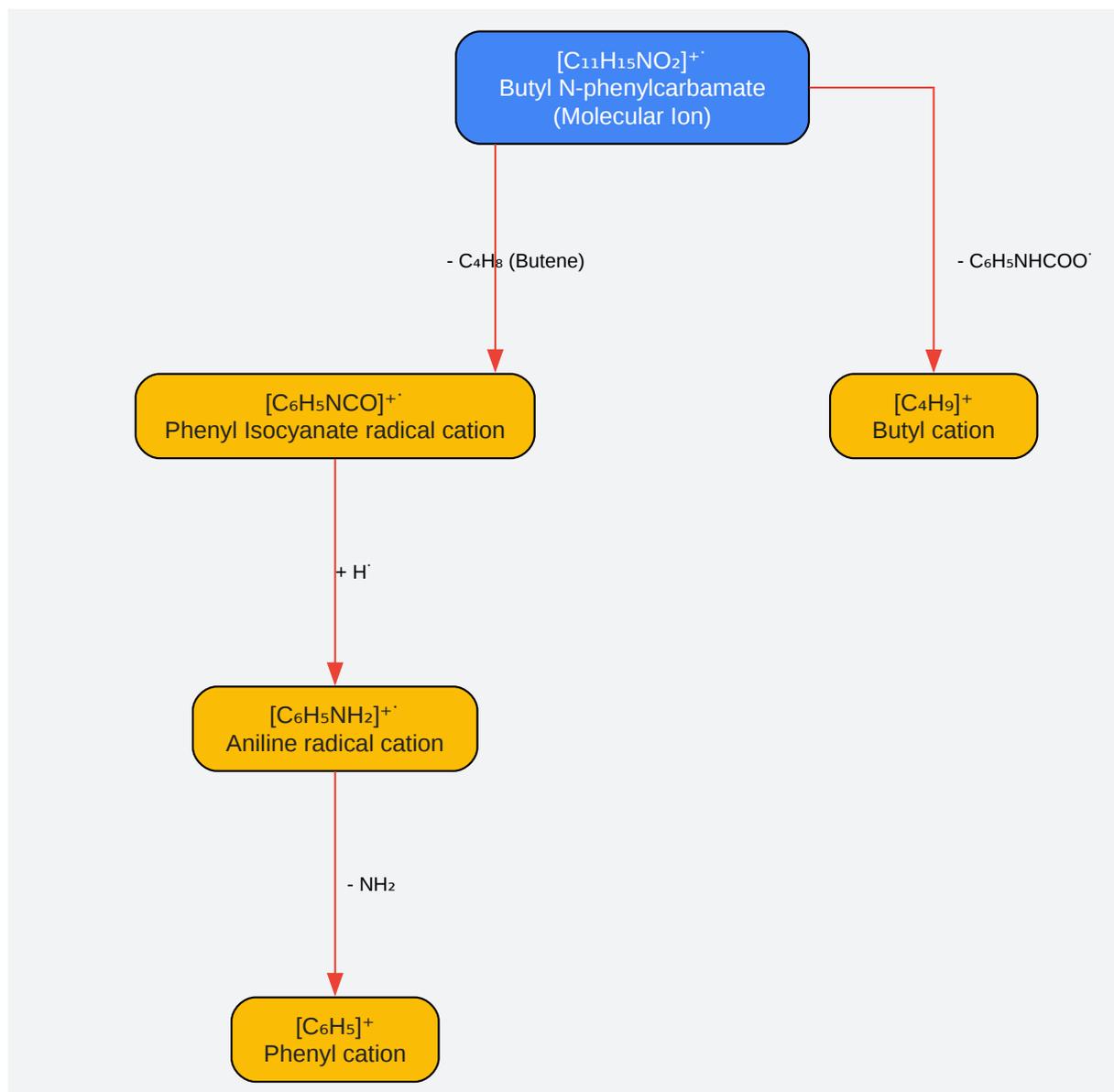
Functional Group	Vibration	Typical Wavenumber (cm^{-1})	Appearance
Amine (N-H)	Stretch	3300 - 3400	Sharp to medium, single peak
Aromatic C-H	Stretch	3000 - 3100	Sharp, multiple weak peaks
Aliphatic C-H	Stretch	2850 - 2960	Strong, sharp peaks
Carbonyl (C=O)	Stretch	1700 - 1730	Very strong, sharp peak
Aromatic C=C	Stretch	1590 - 1610	Medium, sharp peaks
C-N	Stretch	1200 - 1250	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. Under Electron Ionization (EI), **Butyl N-**

phenylcarbamate would be expected to show a clear molecular ion (M^+) peak, followed by characteristic fragmentation patterns.

Diagram of Expected Mass Spectrometry Fragmentation



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Caption: Plausible EI-MS fragmentation pathway for **Butyl N-phenylcarbamate**.

Thermal Analysis

The thermal stability of carbamates is a critical parameter, especially for applications in materials science. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine decomposition temperatures and phase transitions.

The thermal decomposition of N-aryl carbamates can proceed through different pathways, but a common route involves the elimination of the alcohol to form an isocyanate and CO₂, which is essentially the reverse of the isocyanate addition synthesis.^[11] The stability is highly dependent on the structure of the alcohol and the substituents on the aryl ring.^{[11][12]}

- **Influence of the Butyl Group:** Carbamates derived from tertiary alcohols (tert-butanol) decompose at significantly lower temperatures than those from primary (n-butanol) or secondary alcohols. This is due to the greater stability of the tertiary carbocation intermediate formed during decomposition.
- **Influence of Phenyl Substituents:** The electronic properties of substituents on the phenyl ring also modulate thermal stability, though often to a lesser extent than the alcohol portion.^[12]

Table 4: Comparative Thermal Properties of Carbamate Isomers

Compound	Parameter	Expected Value / Trend	Rationale
n-Butyl N-phenylcarbamate	Decomposition Temp (Td)	Highest	Primary alcohol forms a less stable carbocation, requiring higher energy for cleavage.
sec-Butyl N-phenylcarbamate	Decomposition Temp (Td)	Intermediate	Secondary carbocation is more stable than primary.
tert-Butyl N-phenylcarbamate	Decomposition Temp (Td)	Lowest	Tertiary carbocation is the most stable, facilitating decomposition. Often used as a thermolabile protecting group.
All Derivatives	Melting Point (Tm)	Varies with substitution	Determined by crystal packing, symmetry, and intermolecular forces (e.g., H-bonding).

Experimental Protocols

The following protocols are self-validating systems for the synthesis and characterization of a representative compound, n-Butyl N-phenylcarbamate.

Protocol 1: Synthesis of n-Butyl N-phenylcarbamate via Isocyanate Addition

Materials:

- Phenyl isocyanate

- n-Butanol
- Anhydrous Toluene
- Round-bottom flask with magnetic stirrer
- Condenser
- Drying tube (CaCl₂)

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer and drying tube, dissolve phenyl isocyanate (1.0 eq) in anhydrous toluene (20 mL).
- Add n-butanol (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
- After the addition is complete, heat the reaction mixture to 60°C and stir for 2 hours to ensure the reaction goes to completion.
- Monitor the reaction by Thin Layer Chromatography (TLC) or by the disappearance of the characteristic isocyanate peak (~2250 cm⁻¹) in the IR spectrum.
- Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure n-**Butyl N-phenylcarbamate** as a white solid.[13]

Protocol 2: Characterization by NMR Spectroscopy

Procedure:

- Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

- Transfer the solution to a clean, dry NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Process the spectra (Fourier transform, phase correction, baseline correction).
- Integrate the ^1H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values as compared to the expected structure (see Table 2).
- Assign the peaks in the ^{13}C NMR spectrum based on chemical shifts and comparison with predicted values.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

Procedure:

- Ensure the TGA instrument is calibrated.
- Place a small, accurately weighed sample (5-10 mg) of the purified carbamate into a TGA pan (typically aluminum or platinum).
- Place the pan in the TGA furnace.
- Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 20 mL/min) from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
- Record the mass loss as a function of temperature.
- Analyze the resulting TGA curve to determine the onset of decomposition (T_d) and the percentage of mass loss at different stages.

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